Cas no 477870-14-7 (5-Methoxyoxazole-2-carboxylic Acid Methyl Ester)
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester
- 2-Oxazolecarboxylicacid,5-methoxy-,methylester(9CI)
- 5-Methoxyoxazole-2-c
- methyl 5-methoxy-1,3-oxazole-2-carboxylate
- 5-Methoxy-oxazole-2-carboxylic acid methyl ester
- SB37304
- CUA87014
- DTXSID70363432
- SCHEMBL4480497
- 1P-956
- MFCD01814623
- 477870-14-7
- EN300-6890078
- methyl 5-methoxyoxazole-2-carboxylate
- DA-05592
- VGWHLCLCKMXXIQ-UHFFFAOYSA-N
- CS-0217133
- AKOS005083519
- AC6206
- A914592
- SY057668
- Z1198158653
-
- MDL: MFCD01814623
- Inchi: 1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3
- InChI Key: VGWHLCLCKMXXIQ-UHFFFAOYSA-N
- SMILES: O1C(=CN=C1C(=O)OC)OC
Computed Properties
- Exact Mass: 157.038
- Monoisotopic Mass: 157.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6A^2
- XLogP3: 0.8
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M265255-1g |
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester |
477870-14-7 | 1g |
$ 170.00 | 2022-06-04 | ||
| TRC | M265255-10g |
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester |
477870-14-7 | 10g |
$ 1200.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08695-1g |
Methyl 5-methoxy-1,3-oxazole-2-carboxylate |
477870-14-7 | 95% | 1g |
¥1356.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08695-250mg |
Methyl 5-methoxy-1,3-oxazole-2-carboxylate |
477870-14-7 | 95% | 250mg |
¥503.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08695-5g |
Methyl 5-methoxy-1,3-oxazole-2-carboxylate |
477870-14-7 | 95% | 5g |
¥6779.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08695-10g |
Methyl 5-methoxy-1,3-oxazole-2-carboxylate |
477870-14-7 | 95% | 10g |
¥13169.0 | 2023-09-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0639-1g |
5-Methoxy-oxazole-2-carboxylic acid methyl ester |
477870-14-7 | 95% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0639-5g |
5-Methoxy-oxazole-2-carboxylic acid methyl ester |
477870-14-7 | 95% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0639-500mg |
5-Methoxy-oxazole-2-carboxylic acid methyl ester |
477870-14-7 | 95% | 500mg |
1687.6CNY | 2021-05-08 | |
| abcr | AB537366-1 g |
5-Methoxy-oxazole-2-carboxylic acid methyl ester |
477870-14-7 | 1g |
€528.80 | 2022-07-29 |
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester Suppliers
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester
Introduction to 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester (CAS No. 477870-14-7) and Its Emerging Applications in Chemical Biology
5-Methoxyoxazole-2-carboxylic Acid Methyl Ester, identified by the chemical identifier CAS No. 477870-14-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the oxazole class, which is characterized by a five-membered ring containing one oxygen atom and two carbon atoms, making it a versatile scaffold for drug discovery and molecular research.
The methyl ester functionality in the name of this compound not only influences its solubility and reactivity but also contributes to its potential applications in synthetic chemistry. The presence of the 5-methoxy group further modifies the electronic properties of the oxazole ring, making it an attractive candidate for modulating biological pathways. Recent studies have highlighted the importance of oxazole derivatives in developing novel therapeutic agents, particularly in the treatment of infectious diseases, inflammation, and cancer.
In recent years, there has been a surge in research focused on identifying small molecules that can interact with biological targets with high specificity. 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester has emerged as a promising compound in this context, owing to its ability to engage with various enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases, which are key players in cell signaling pathways. The compound's ability to disrupt these pathways could lead to the development of new anti-cancer therapies.
Moreover, the structural motif of 5-methoxyoxazole-2-carboxylic Acid Methyl Ester has been explored for its antimicrobial properties. Research indicates that oxazole derivatives can interfere with bacterial cell wall synthesis and DNA replication, making them effective against resistant strains of bacteria. This has opened up new avenues for developing antibiotics that can combat multidrug-resistant pathogens.
The synthesis of 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the oxazole ring through cyclization reactions, followed by functionalization at the 5-position with a methoxy group and esterification at the 2-position. These synthetic strategies not only provide insights into the structural diversity of oxazole derivatives but also offer insights into their mechanistic roles in biological systems.
One of the most compelling aspects of 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester is its potential as a scaffold for drug design. By modifying different parts of its structure, chemists can generate libraries of derivatives with tailored biological activities. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds for further optimization.
Recent advancements in computational chemistry have further enhanced the study of 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These predictions are crucial for designing experiments and optimizing drug candidates before they enter clinical trials.
The pharmaceutical industry has taken notice of the potential of 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester, leading to several ongoing clinical trials and preclinical studies. These studies aim to evaluate its efficacy and safety profile in treating various diseases. The results so far have been promising, suggesting that this compound could become a valuable addition to therapeutic strategies in the near future.
In conclusion, 5-Methoxyoxazole-2-carboxylic Acid Methyl Ester (CAS No. 477870-14-7) is a fascinating compound with diverse applications in chemical biology and drug discovery. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting infectious diseases, inflammation, and cancer. As research continues to uncover new insights into its mechanisms of action, it is likely that this compound will play an increasingly important role in medicine.
477870-14-7 (5-Methoxyoxazole-2-carboxylic Acid Methyl Ester) Related Products
- 33036-67-8(ethyl 1,3-oxazole-2-carboxylate)
- 23429-09-6(2-Oxazolecarboxylic acid, 5-methoxy-4-methyl-, methyl ester)
- 23429-10-9(2-Oxazolecarboxylic acid, 5-methoxy-4-methyl-, ethyl ester)
- 23429-04-1(ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate)
- 68208-09-3(5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester)
- 790304-83-5(2-Oxazolecarboxylic acid, 5-methoxy-, ethyl ester)
- 31698-88-1(methyl 1,3-oxazole-2-carboxylate)
- 68208-11-7((5-ethoxy-1,3-oxazol-2-yl)methanol)
- 439109-82-7(5-methoxy-1,3-oxazole-2-carboxylic acid)
- 68208-10-6(5-ethoxy-1,3-oxazole-2-carboxylic acid)